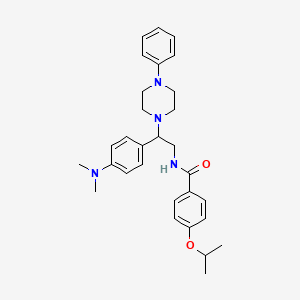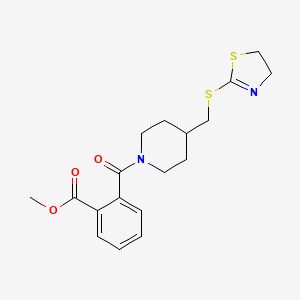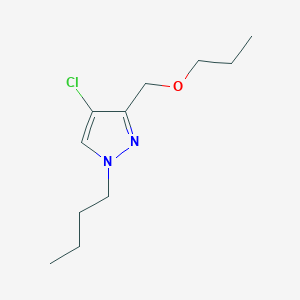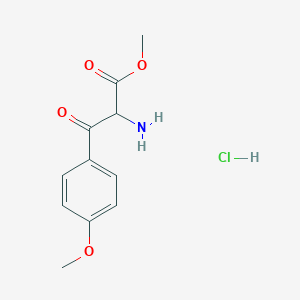
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C30H38N4O2 and its molecular weight is 486.66. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
This compound, due to its complex structure, is involved in the synthesis of various derivatives and reactions with other compounds. For instance, Mukaiyama and Yamaguchi (1966) explored reactions of similar benzamide derivatives with active methylene compounds, amines, and hydrazines, leading to the formation of heterocyclic compounds such as imidazoline and oxazoline derivatives. This study highlights the synthetic versatility of benzamide derivatives in creating biologically active compounds (Mukaiyama & Yamaguchi, 1966).
Biological Activity
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, starting from a benzamide derivative similar to the one . These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of benzamide derivatives as templates for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Chemical Reactions and Utility
Hanessian and Moralioglu (1972) explored the synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals derived from N,N-dimethylbenzamide and N,N-dimethylacetamide. Their work contributes to the understanding of how such compounds can be used as intermediates in organic synthesis, offering potential pathways for the creation of complex molecules (Hanessian & Moralioglu, 1972).
Molecular Probes and Optical Properties
Rahulan et al. (2014) investigated the third-order nonlinear optical properties of a compound synthesized from a derivative similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide. Their findings suggest potential applications in optical device technologies such as optical limiters, highlighting the compound's relevance in materials science (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O2/c1-23(2)36-28-16-12-25(13-17-28)30(35)31-22-29(24-10-14-26(15-11-24)32(3)4)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,23,29H,18-22H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUUGASROODHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)

![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)



![(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422497.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2422499.png)